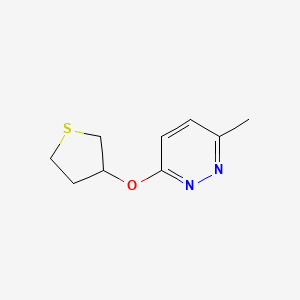![molecular formula C16H24N2O4S B2630151 3-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide CAS No. 2380178-87-8](/img/structure/B2630151.png)
3-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a sulfonamide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of enzymes such as carbonic anhydrase IX and XII, which are overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide have been studied extensively in various in vitro and in vivo models. This compound has been shown to have potent anticancer activity, as well as anti-inflammatory and antiviral effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide in lab experiments is its potent anticancer activity. However, this compound also has certain limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 3-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide. One of the most promising areas of research involves the development of new analogs of this compound with improved solubility and selectivity for specific enzymes. Additionally, this compound has potential applications in the treatment of other diseases such as viral infections and inflammatory disorders. Further research is needed to fully explore the potential therapeutic applications of this compound.
In conclusion, 3-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide is a sulfonamide derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions in research. While there are certain limitations to using this compound in lab experiments, its potent anticancer activity and potential applications in other areas of research make it a promising compound for future study.
Métodos De Síntesis
The synthesis of 3-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide has been achieved through several methods, including the use of palladium-catalyzed coupling reactions and nucleophilic substitution reactions. One of the most commonly used methods involves the reaction of 3-methoxybenzenesulfonyl chloride with 1-morpholin-4-ylcyclobutanemethanol in the presence of a base such as triethylamine.
Aplicaciones Científicas De Investigación
3-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide has been studied for its potential therapeutic applications in various areas of scientific research. One of the most notable applications is in the field of cancer research, where this compound has been shown to inhibit the growth of cancer cells by blocking the activity of certain enzymes.
Propiedades
IUPAC Name |
3-methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-21-14-4-2-5-15(12-14)23(19,20)17-13-16(6-3-7-16)18-8-10-22-11-9-18/h2,4-5,12,17H,3,6-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNAVQBUMMBYEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCC2(CCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

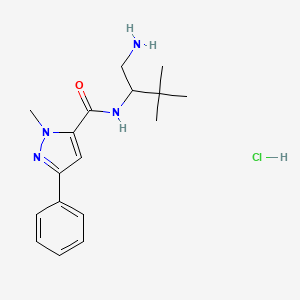
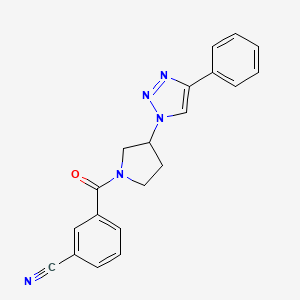

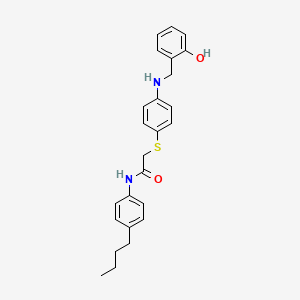



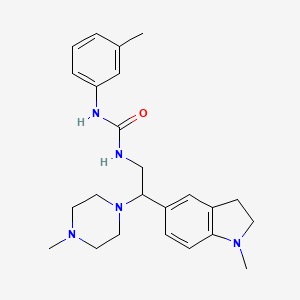
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(furan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2630084.png)
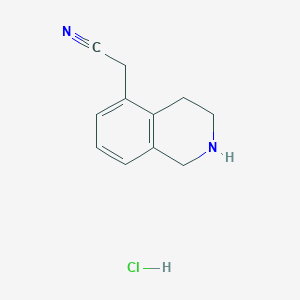
![N-(3-chloro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2630087.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-1-carboxylic acid](/img/structure/B2630088.png)
![Lithium 3-isobutyl-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2630089.png)
